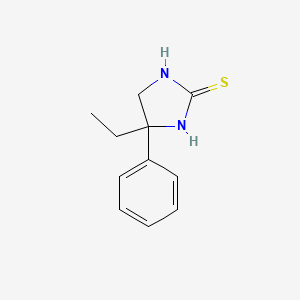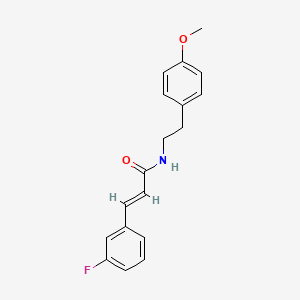
Ethyl 1-(2,3-dimethylphenyl)-4-phenyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de pirazol sustituido con grupos etilo, fenilo y dimetilfenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo típicamente involucra la reacción de materiales de partida apropiados en condiciones controladas. Un método común implica la condensación de acetoacetato de etilo con hidrato de hidrazina para formar el anillo de pirazol, seguido de la introducción de los grupos 2,3-dimetilfenilo y fenilo a través de reacciones de sustitución aromática electrofílica. Las condiciones de reacción a menudo requieren el uso de catalizadores, como ácidos o bases, y pueden involucrar calentamiento para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo se puede ampliar utilizando procesos por lotes o de flujo continuo. La elección del método depende de factores como la disponibilidad de materiales de partida, las consideraciones de costo y la pureza deseada del producto final. Los métodos de producción industrial a menudo involucran la optimización de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, para maximizar el rendimiento y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de pirazol correspondientes con diferentes estados de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales unidos al anillo de pirazol.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir nuevos sustituyentes en el anillo de pirazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones de reacción pueden variar según la transformación deseada, pero típicamente involucran temperaturas controladas y el uso de solventes para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados de pirazol con grupos funcionales adicionales que contienen oxígeno, mientras que las reacciones de sustitución pueden introducir una amplia gama de sustituyentes, como halógenos, grupos alquilo o grupos arilo.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Biología: Los derivados de pirazol, incluido este compuesto, han mostrado potencial como inhibidores enzimáticos y se han investigado por sus actividades biológicas, como propiedades antiinflamatorias y antimicrobianas.
Medicina: El compuesto se ha explorado por sus posibles aplicaciones terapéuticas, incluido como un compuesto principal para el desarrollo de nuevos medicamentos que se dirigen a vías biológicas específicas.
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción del 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando. Por ejemplo, en química medicinal, el compuesto puede inhibir la actividad de enzimas involucradas en las vías de la enfermedad, ejerciendo así efectos terapéuticos.
Comparación Con Compuestos Similares
El 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo se puede comparar con otros derivados de pirazol para resaltar su singularidad. Compuestos similares incluyen:
Medetomidina: Un derivado de pirazol utilizado como sedante y analgésico en medicina veterinaria.
Dexmedetomidina: El enantiómero dextro de la medetomidina, utilizado como sedante en medicina humana.
Derivados de tiofeno: Compuestos con una estructura heterocíclica similar pero que contienen un átomo de azufre en lugar de nitrógeno.
La singularidad del 1-(2,3-dimetilfenil)-4-fenil-1H-pirazol-3-carboxilato de etilo radica en su patrón de sustitución específico y las actividades biológicas resultantes, que pueden diferir de las de otros derivados de pirazol.
Propiedades
Número CAS |
853349-00-5 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 1-(2,3-dimethylphenyl)-4-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)19-17(16-10-6-5-7-11-16)13-22(21-19)18-12-8-9-14(2)15(18)3/h5-13H,4H2,1-3H3 |
Clave InChI |
PHYCNCOATSRHAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=C1C2=CC=CC=C2)C3=CC=CC(=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)




![2-Benzyl-1-(trifluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11951571.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)
